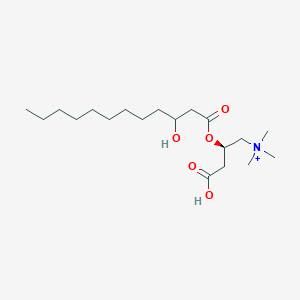
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxydodecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers): is a complex organic compound that belongs to the family of hydroxylated fatty acid derivatives. This compound is characterized by the presence of a hydroxyl group at the third carbon of the dodecanoyl chain and a carnitine moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt typically involves the esterification of dodecanoic acid with ®-carnitine. The reaction is usually catalyzed by an acid or base and requires specific conditions to ensure the formation of the desired product. The hydroxylation at the third carbon can be achieved through various methods, including enzymatic hydroxylation or chemical oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The mixture of diastereomers is often separated using chromatographic techniques to obtain the desired stereoisomeric form.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carnitine moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-ketododecanoyl ®-Carnitine or 3-carboxydodecanoyl ®-Carnitine.
Reduction: Formation of 3-hydroxydodecanoyl ®-Carnitine alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used as a model compound in studying esterification and hydroxylation reactions. It is also used in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study fatty acid metabolism and the role of carnitine in cellular energy production. It is also used in the study of enzyme-catalyzed reactions involving hydroxylated fatty acids.
Medicine: The compound has potential applications in the development of drugs targeting metabolic disorders. It is also studied for its role in modulating lipid metabolism and its potential therapeutic effects.
Industry: In the industrial sector, 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用機序
The mechanism of action of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt involves its interaction with enzymes involved in fatty acid metabolism. The carnitine moiety facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The hydroxyl group at the third carbon can modulate the activity of enzymes and affect the overall metabolic pathway.
Molecular Targets and Pathways:
Carnitine Acyltransferase: The compound interacts with carnitine acyltransferase enzymes, facilitating the transport of fatty acids.
β-Oxidation Pathway: The compound is involved in the β-oxidation pathway, leading to the production of acetyl-CoA and energy.
類似化合物との比較
3-Hydroxydodecanoyl-CoA: Similar in structure but contains a coenzyme A moiety instead of carnitine.
3-Hydroxydecanoyl ®-Carnitine: Similar but with a shorter carbon chain.
3-Hydroxyhexadecanoyl ®-Carnitine: Similar but with a longer carbon chain.
Uniqueness: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is unique due to its specific combination of a hydroxylated dodecanoyl chain and a carnitine moiety. This combination allows it to participate in both fatty acid metabolism and carnitine-mediated transport processes, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H38NO5+ |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(3-hydroxydodecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/p+1/t16?,17-/m1/s1 |
InChIキー |
ULWDPUHFMOBGFJ-ZYMOGRSISA-O |
異性体SMILES |
CCCCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
正規SMILES |
CCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


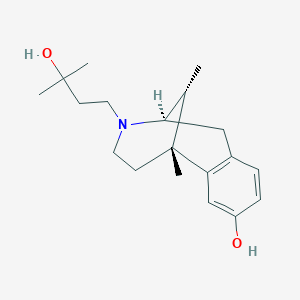
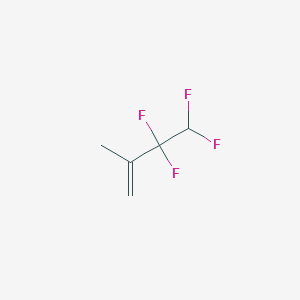
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
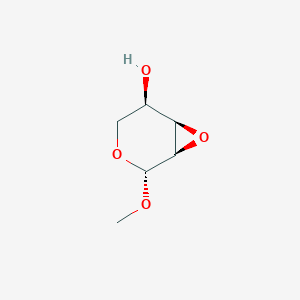
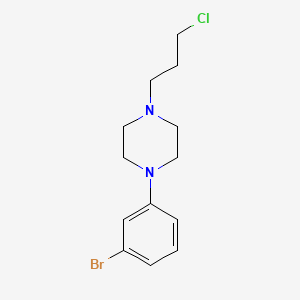
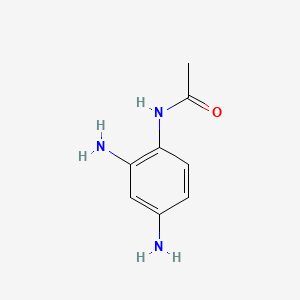
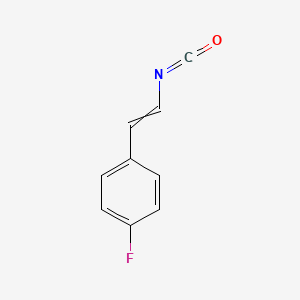
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


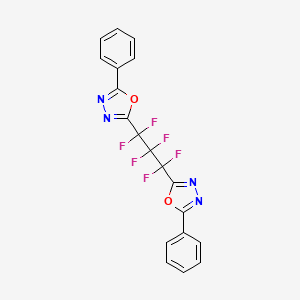

![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
